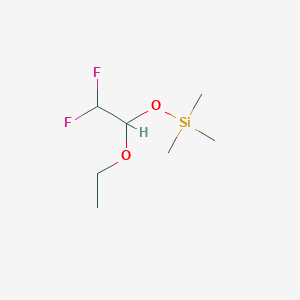

(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランは、分子式C7H16F2O2Siを持つ化学化合物です。これは、その独特の特性によりさまざまな分野で広く使用されている有機ケイ素化合物の一種です。この化合物は、特に有機合成と材料科学における用途で注目されています。

準備方法

合成経路と反応条件

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランの合成は、通常、トリエチルアミンなどの塩基の存在下で、ジフルオロエタノールをトリメチルシリルクロリドと反応させることから始まります。反応は、シリルクロリドの加水分解を防ぐために無水条件下で行われます。一般的な反応スキームは次のとおりです。

CF2HCH2OH+ClSi(CH3)3→CF2HCH2OSi(CH3)3+HCl

工業生産方法

工業規模では、(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランの製造は、収率と純度を最大化するために最適化された反応条件を用いた同様の合成経路を使用します。これには、連続フロー反応器と蒸留やクロマトグラフィーなどの高度な精製技術の使用が含まれることがよくあります。

化学反応の分析

反応の種類

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランは、次のようなさまざまな種類の化学反応を起こします。

置換反応: 適切な条件下で、トリメチルシリル基は他の官能基に置き換えることができます。

加水分解: 水が存在すると、この化合物は加水分解してジフルオロエタノールとトリメチルシラノールを生成する可能性があります。

酸化と還元: この化合物は酸化と還元反応に関与する可能性がありますが、これらはあまり一般的ではありません。

一般的な試薬と条件

置換反応: ハロゲン化物や求核剤などの試薬が一般的に使用されます。

加水分解: 酸性または塩基性条件は加水分解を促進する可能性があります。

酸化と還元: 強力な酸化剤または還元剤が必要です。

生成される主な生成物

置換反応: さまざまな置換シラン。

加水分解: ジフルオロエタノールとトリメチルシラノール。

酸化と還元: 使用される試薬に応じて、さまざまな酸化または還元された生成物。

科学研究における用途

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランは、科学研究において幅広い用途を持っています。

化学: 特に炭素-ケイ素結合の形成において、有機合成の試薬として使用されます。

生物学: 安定性と機能性を向上させるために、生体分子の修飾に使用されます。

医学: 医薬品の溶解性と安定性を修正する能力により、薬物送達システムにおける潜在的な用途が研究されています。

産業: その独特の化学特性により、コーティングや接着剤などの高度な材料の製造に使用されています。

科学的研究の応用

(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.

Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

作用機序

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランがその効果を発揮するメカニズムは、主に安定な炭素-ケイ素結合を形成する能力によるものです。この安定性は、加水分解や酸化に強い強いSi-C結合によるものです。この化合物は、有機合成において保護基としても作用し、反応性の部位を不要な反応から保護することができます。

類似の化合物との比較

類似の化合物

- (1-エトキシ-2,2-ジフルオロエテニル)オキシトリメチルシラン

- (1-エトキシ-2,2-ジフルオロビニル)オキシトリメチルシラン

独自性

(1-エトキシ-2,2-ジフルオロエトキシ)トリメチルシランは、エトキシ基とジフルオロエトキシ基の特定の組み合わせにより、独自の化学特性を持つため、独特です。類似の化合物と比較して、安定性と反応性に優れており、特殊な用途において特に価値があります。

類似化合物との比較

Similar Compounds

- (1-Ethoxy-2,2-difluoroethenyl)oxytrimethylsilane

- (1-Ethoxy-2,2-difluorovinyl)oxytrimethylsilane

Uniqueness

(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is unique due to its specific combination of ethoxy and difluoroethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in specialized applications.

生物活性

(1-Ethoxy-2,2-difluoroethoxy)trimethylsilane is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

- Molecular Formula: C8H17F2O3Si

- Molecular Weight: 224.3 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane fluidity and permeability. The ethoxy groups can participate in hydrogen bonding, influencing protein structure and function.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including:

- Antimicrobial Activity: Some silanes have demonstrated efficacy against bacteria and fungi by disrupting cell membranes.

- Cytotoxic Effects: Certain silanes can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Properties: Silanes may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of silane derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. -

Cytotoxicity in Cancer Cells:

In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Mechanistic studies indicated that the compound activated caspase pathways, leading to programmed cell death. -

Anti-inflammatory Effects:

Research investigating the anti-inflammatory effects of silanes demonstrated that this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Trimethylsilane | Low | Low | Low |

| Ethyltriethoxysilane | High | Moderate | High |

特性

分子式 |

C7H16F2O2Si |

|---|---|

分子量 |

198.28 g/mol |

IUPAC名 |

(1-ethoxy-2,2-difluoroethoxy)-trimethylsilane |

InChI |

InChI=1S/C7H16F2O2Si/c1-5-10-7(6(8)9)11-12(2,3)4/h6-7H,5H2,1-4H3 |

InChIキー |

LXBNCRNAECNTAQ-UHFFFAOYSA-N |

正規SMILES |

CCOC(C(F)F)O[Si](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。